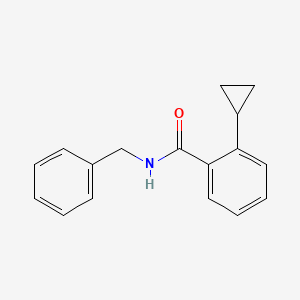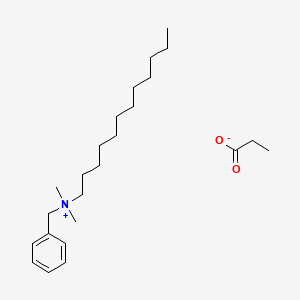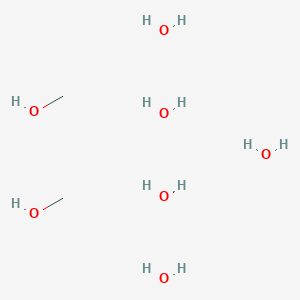
Methanol;pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanol pentahydrate is a chemical compound that consists of methanol molecules combined with five water molecules. Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH₃OH. It is a colorless, volatile liquid with a faintly sweet odor. Methanol is widely used in various industrial applications, including as a solvent, antifreeze, fuel, and feedstock for the production of chemicals such as formaldehyde and acetic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanol pentahydrate can be synthesized by combining methanol with water under controlled conditions. The preparation involves dissolving methanol in water and allowing the solution to crystallize, forming methanol pentahydrate crystals. The crystallization process can be influenced by factors such as temperature, concentration, and the presence of impurities.
Industrial Production Methods
Methanol is primarily produced through the catalytic hydrogenation of carbon monoxide (CO) and carbon dioxide (CO₂) in the presence of a catalyst, typically a mixture of copper, zinc oxide, and alumina
Analyse Des Réactions Chimiques
Types of Reactions
Methanol pentahydrate undergoes various chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde (CH₂O) and further to formic acid (HCOOH) and carbon dioxide (CO₂).
Reduction: Methanol can be reduced to methane (CH₄) under specific conditions.
Substitution: Methanol can undergo substitution reactions to form methyl esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Acid catalysts like sulfuric acid (H₂SO₄) are often used in esterification reactions.
Major Products
- Formaldehyde (CH₂O)
- Formic acid (HCOOH)
- Methyl esters and ethers
Applications De Recherche Scientifique
Methanol pentahydrate has a wide range of applications in scientific research:
- Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
- Biology: Employed in the preservation and fixation of biological specimens.
- Medicine: Utilized in the production of pharmaceuticals and as a denaturant for ethanol.
- Industry: Used in the manufacture of formaldehyde, acetic acid, and other chemicals. It is also a component in antifreeze and windshield washer fluids.
Mécanisme D'action
Methanol exerts its effects primarily through its metabolism in the liver, where it is oxidized to formaldehyde by the enzyme alcohol dehydrogenase. Formaldehyde is then further oxidized to formic acid by the enzyme aldehyde dehydrogenase. Formic acid is responsible for the toxic effects of methanol, including metabolic acidosis and damage to the optic nerve, leading to blindness.
Comparaison Avec Des Composés Similaires
Methanol pentahydrate can be compared with other similar compounds such as:
- Ethanol (C₂H₅OH): Ethanol is less toxic than methanol and is commonly used as a beverage alcohol.
- Isopropanol (C₃H₇OH): Isopropanol is used as a disinfectant and solvent but is more toxic than ethanol.
- Ethylene glycol (C₂H₆O₂): Used as an antifreeze, it is highly toxic and can cause kidney failure.
Methanol pentahydrate is unique due to its combination of methanol and water molecules, which can influence its physical properties and reactivity compared to anhydrous methanol.
Propriétés
Numéro CAS |
921771-25-7 |
|---|---|
Formule moléculaire |
C2H18O7 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
methanol;pentahydrate |
InChI |
InChI=1S/2CH4O.5H2O/c2*1-2;;;;;/h2*2H,1H3;5*1H2 |
Clé InChI |
XEJWKZNXULPYDC-UHFFFAOYSA-N |
SMILES canonique |
CO.CO.O.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
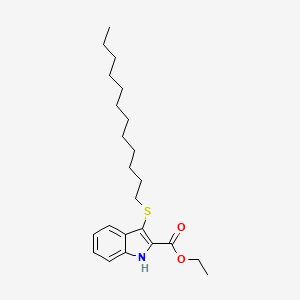
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)
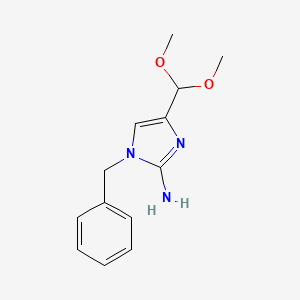
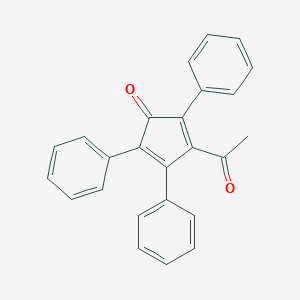
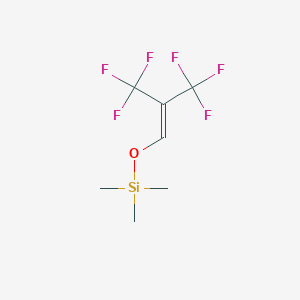
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
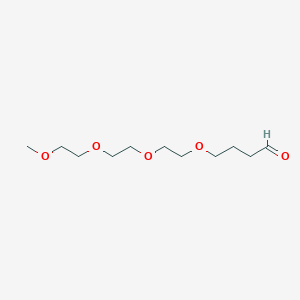
silane](/img/structure/B14180491.png)
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)
